molecular formula C19H17N3O4 B6491470 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 891124-56-4

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B6491470
CAS No.: 891124-56-4
M. Wt: 351.4 g/mol
InChI Key: OSWUXCBWQHAADB-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethylphenyl group at position 3. The oxadiazole ring is conjugated to a 2,3-dihydro-1,4-benzodioxine moiety via a carboxamide linkage. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-11-7-8-12(2)13(9-11)18-21-22-19(26-18)20-17(23)16-10-24-14-5-3-4-6-15(14)25-16/h3-9,16H,10H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWUXCBWQHAADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Differences and Functional Group Impacts

Compound Name Substituent Modifications Key Properties/Implications
N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide 2,5-Dimethylphenyl; benzodioxine at position 2 Enhanced lipophilicity; moderate steric bulk; potential for selective target engagement
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 2,5-Dichlorophenyl; benzodioxine at position 6 Increased electronegativity; higher metabolic stability but reduced solubility
N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide Dual benzodioxine substitution Enhanced rigidity; possible π-π stacking interactions; lower bioavailability
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide Nitro-thiophene substituent; dihydrodioxin linkage Strong electron-withdrawing effects; redox-active; potential for photochemical instability

Key Findings :

Electron-Donating vs. Nitro-thiophene derivatives (e.g., ) exhibit pronounced electron-withdrawing effects, which may reduce metabolic degradation but increase photodegradation risks.

Positional Isomerism :

  • Benzodioxine substitution at position 2 (target compound) vs. position 6 ( compound) alters molecular dipole moments and hydrogen-bonding capacity. Position 2 substitution may favor interactions with hydrophobic enzyme pockets.

Biological Activity :

  • Dual benzodioxine-substituted compounds (e.g., ) show reduced solubility in aqueous media (logP ~3.8), limiting their utility in parenteral formulations. In contrast, the target compound’s dimethylphenyl group balances logP (~2.9), optimizing passive diffusion.

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